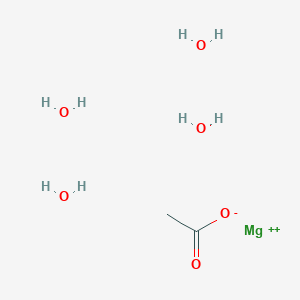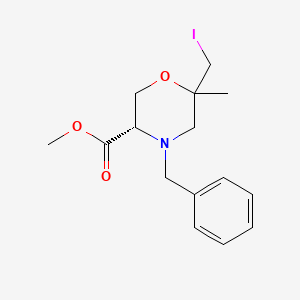
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one is a complex organic compound that features a piperidine ring, a pyridinone moiety, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonylation reaction using tosyl chloride and a base such as pyridine.
Formation of the Pyridinone Moiety: The pyridinone moiety can be introduced through a condensation reaction involving a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyridinone rings.
Reduction: Reduced forms of the compound, potentially leading to the removal of the tosyl group.
Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.
Scientific Research Applications
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of piperidine and pyridinone derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, while the piperidine and pyridinone rings can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one: Features a tosyl group, piperidine ring, and pyridinone moiety.
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-thione: Similar structure but with a thione group instead of a pyridinone.
3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-imine: Similar structure but with an imine group instead of a pyridinone.
Uniqueness
This compound is unique due to the presence of both a tosyl group and a pyridinone moiety, which can confer specific reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H20N2O3S/c1-13-7-9-14(10-8-13)23(21,22)19-12-3-2-6-16(19)15-5-4-11-18-17(15)20/h4-5,7-11,16H,2-3,6,12H2,1H3,(H,18,20) |
InChI Key |
FSINIDNYKJFPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B11819013.png)












![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
